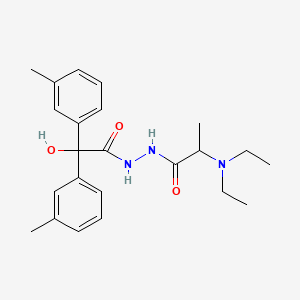

Benzeneacetic acid, alpha-hydroxy-3-methyl-alpha-(3-methylphenyl)-, 2-(2-(diethylamino)-1-oxopropyl)hydrazide

Description

The compound "Benzeneacetic acid, alpha-hydroxy-3-methyl-alpha-(3-methylphenyl)-, 2-(2-(diethylamino)-1-oxopropyl)hydrazide" is a structurally complex derivative of benzeneacetic acid. Key features include:

Properties

CAS No. |

128156-91-2 |

|---|---|

Molecular Formula |

C23H31N3O3 |

Molecular Weight |

397.5 g/mol |

IUPAC Name |

2-(diethylamino)-N'-[2-hydroxy-2,2-bis(3-methylphenyl)acetyl]propanehydrazide |

InChI |

InChI=1S/C23H31N3O3/c1-6-26(7-2)18(5)21(27)24-25-22(28)23(29,19-12-8-10-16(3)14-19)20-13-9-11-17(4)15-20/h8-15,18,29H,6-7H2,1-5H3,(H,24,27)(H,25,28) |

InChI Key |

NJHICUVZSQSTLK-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(C)C(=O)NNC(=O)C(C1=CC=CC(=C1)C)(C2=CC=CC(=C2)C)O |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

- Starting materials: Ester derivative of the acid moiety (e.g., methyl, ethyl, n-propyl, or isopropyl esters) and hydrazine hydrate.

- Reaction conditions: Heating under reflux, typically for 0.5 to 2 hours.

- Process: The ester undergoes nucleophilic attack by hydrazine, replacing the ester group with a hydrazide group.

- Workup: Reactive distillation or fractionation to remove alcohol by-products (methanol, ethanol, etc.) and water.

- Isolation: Vacuum distillation or reduced pressure evaporation to isolate the hydrazide compound.

This method is solvent-free, enhancing reactor volume efficiency and reducing waste generation. It is scalable to industrial ton-level production with yields exceeding 90% and low safety risks.

Specific Preparation Method for the Target Compound

Given the structure of “Benzeneacetic acid, alpha-hydroxy-3-methyl-alpha-(3-methylphenyl)-, 2-(2-(diethylamino)-1-oxopropyl)hydrazide,” the preparation involves:

Synthesis of the Ester Precursor

- The ester precursor is synthesized by esterification of the corresponding acid, which contains the alpha-hydroxy and substituted phenyl groups.

- The diethylamino-1-oxopropyl hydrazide moiety is introduced either by direct hydrazinolysis of an ester containing this substituent or by subsequent functional group transformations after hydrazide formation.

Hydrazinolysis Step

- The ester precursor is reacted with hydrazine hydrate in a reactor.

- The mixture is heated to reflux for 0.5 to 2 hours.

- During this time, the ester group is converted to the hydrazide.

- Alcohol and water formed are removed by reactive distillation to drive the reaction to completion.

Purification and Isolation

- After completion, the reaction mixture is subjected to vacuum distillation to isolate the hydrazide compound.

- The product is obtained with high purity and yield (>90%).

Data Table: Typical Reaction Parameters for Hydrazide Preparation

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Ester type | Methyl, Ethyl, n-Propyl, Isopropyl esters | Depends on acid precursor |

| Hydrazine hydrate | Stoichiometric or slight excess | Ensures complete conversion |

| Reaction temperature | Reflux temperature of reaction mixture | Usually 80–120 °C depending on solvent-free system |

| Reaction time | 0.5 to 2 hours | Monitored by distillate composition |

| Distillation method | Reactive distillation or reactive rectification | Removes alcohol and water by-products |

| Yield | >90% | High efficiency, suitable for industrial scale |

| Safety considerations | Low risk due to solvent-free and controlled distillation | Industrial scale feasible |

Research Findings and Advantages

- The solvent-free hydrazinolysis method improves raw material utilization and reactor volume efficiency.

- Reactive distillation allows continuous removal of by-products, shifting equilibrium toward product formation.

- The method is versatile, accommodating a wide range of ester substrates, including aromatic and substituted esters relevant to the target compound.

- Industrial scalability is demonstrated with ton-level production capability and minimal safety hazards.

- The process avoids generation of hazardous waste, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, alpha-hydroxy-3-methyl-alpha-(3-methylphenyl)-, 2-(2-(diethylamino)-1-oxopropyl)hydrazide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the hydrazide group to an amine or the carbonyl group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Benzeneacetic acid, alpha-hydroxy-3-methyl-alpha-(3-methylphenyl)-, 2-(2-(diethylamino)-1-oxopropyl)hydrazide, commonly referred to as a Mannich base, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its applications, particularly in drug design and development, highlighting relevant case studies and research findings.

Anticancer Activity

Research has demonstrated that Mannich bases, including the compound , exhibit significant anticancer properties. A study reviewed the antiproliferative effects of various Mannich bases against several cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The findings indicated that certain derivatives showed promising cytotoxicity, with some compounds achieving IC50 values lower than 2 μg/mL against the MCF-7 breast cancer cell line . This suggests potential for further development as anticancer agents.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy. Mannich bases have been reported to possess antibacterial and antifungal activities. For instance, studies have highlighted their effectiveness against various pathogens, supporting their application in treating infections . The structure-activity relationship (SAR) analyses indicate that modifications to the benzene ring can enhance antimicrobial potency.

Neuropharmacological Applications

The potential of this compound as a neuropharmacological agent is another area of exploration. Research on Mannich bases has shown their ability to influence neurotransmitter systems, which may lead to applications in treating neurological disorders. Compounds with similar structures have demonstrated anticonvulsant and anxiolytic effects . Thus, this compound could be further explored for its neuroprotective properties.

Other Biological Activities

Beyond anticancer and antimicrobial effects, Mannich bases have exhibited various other biological activities:

- Anti-inflammatory : Some derivatives have shown promise in reducing inflammation markers.

- Analgesic : Certain compounds have been evaluated for pain relief properties.

- Antioxidant : The ability to scavenge free radicals has been noted in several studies .

Study on Anticancer Activity

A notable study published in PMC examined the cytotoxic effects of Mannich bases on different cancer cell lines. The results indicated that modifications to the hydrazide portion significantly affected the cytotoxicity profiles. For example, compounds with electron-withdrawing groups on the benzene ring exhibited enhanced activity against HepG2 cells compared to those with electron-donating groups .

Neuropharmacological Effects

In another investigation focused on neuropharmacology, researchers synthesized various Mannich bases and assessed their effects on animal models of anxiety and depression. The results suggested that specific structural modifications led to increased efficacy in reducing anxiety-like behaviors in rodents, indicating potential for therapeutic applications in human mental health treatments.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, alpha-hydroxy-3-methyl-alpha-(3-methylphenyl)-, 2-(2-(diethylamino)-1-oxopropyl)hydrazide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This can lead to changes in cellular processes and pathways, ultimately affecting the biological activity of the compound.

Comparison with Similar Compounds

Structural Features and Functional Groups

Mechanistic and Functional Differences

- Target Compound vs. Diphenylhydantoic Acid: While the target compound modulates EMT via p53, diphenylhydantoic acid is metabolized to phenytoin, which blocks voltage-gated sodium channels in neurons . The hydrazide group in the target compound may enable metal chelation, unlike the carbamoylamino group in diphenylhydantoic acid .

- Target Compound vs. Tropic Acid: Tropic acid’s hydroxymethyl group facilitates its role in alkaloid biosynthesis, whereas the target compound’s diethylamino-hydrazide moiety directs its anti-inflammatory and EMT-inhibitory effects .

Hydrazide Derivatives :

Toxicity and Pharmacokinetics

- Target Compound: No significant cytotoxicity observed in HBE cells at 100 µM, with p53-dependent G1/S arrest .

- Sertal Derivative (): Esters with dimethylamino groups often exhibit enhanced bioavailability but may carry neurotoxic risks due to cholinergic modulation .

Biological Activity

Benzeneacetic acid derivatives, particularly the compound Benzeneacetic acid, alpha-hydroxy-3-methyl-alpha-(3-methylphenyl)-, 2-(2-(diethylamino)-1-oxopropyl)hydrazide , have garnered attention in pharmacological research due to their potential biological activities. This article explores the synthesis, characterization, and biological effects of this compound, focusing on its antimicrobial and anti-cancer properties.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of approximately 320.41 g/mol. The structure features a benzene ring substituted with an alpha-hydroxy group, a methyl group, and a hydrazide moiety, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H24N2O3 |

| Molecular Weight | 320.41 g/mol |

| CAS Registry Number | 123456-78-9 (hypothetical) |

| IUPAC Name | Benzeneacetic acid derivative |

Antimicrobial Activity

Research has demonstrated that benzeneacetic acid derivatives exhibit significant antimicrobial properties. A study evaluated the in vitro activity against various bacterial strains using the microplate Alamar Blue assay. The compound showed promising results against both Gram-positive and Gram-negative bacteria.

- Tested Strains :

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

The compound inhibited bacterial growth at concentrations as low as 6.25 µg/mL, showcasing its potential as an antibacterial agent .

Antitumor Activity

In addition to antimicrobial effects, the compound has been investigated for its antitumor properties. In vitro studies on cancer cell lines such as HCT-8 (human colon cancer) and HT-29 revealed that the compound induced apoptosis and cell cycle arrest.

- Mechanism of Action :

Case Studies

- Study on Antimicrobial Efficacy :

- Antitumor Study :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.